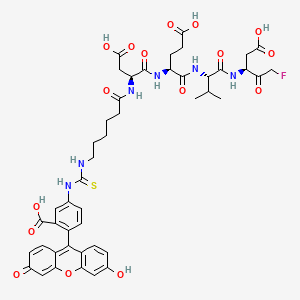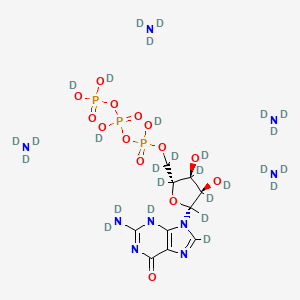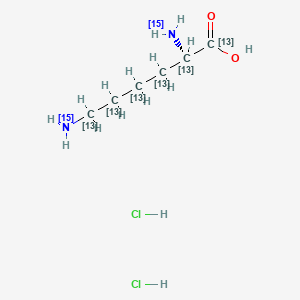
D(+)-Galactosamine-13C (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D(+)-Galactosamine-13C (hydrochloride) is a labeled form of D(+)-Galactosamine hydrochloride, an amino sugar derived from galactose. This compound is often used in biochemical research due to its hepatotoxic properties, making it a valuable tool for studying liver function and disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D(+)-Galactosamine-13C (hydrochloride) can be synthesized through the chemical modification of galactoseThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of D(+)-Galactosamine-13C (hydrochloride) often involves microbial fermentation and enzymatic catalysis. These methods are preferred due to their efficiency and eco-friendliness. The fermentation process uses genetically modified microorganisms to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
D(+)-Galactosamine-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups to create various analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products
The major products formed from these reactions include various derivatives of D(+)-Galactosamine-13C (hydrochloride) that have different functional groups attached to the amino group. These derivatives are often used in further biochemical studies .
Aplicaciones Científicas De Investigación
D(+)-Galactosamine-13C (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: The compound is used to study cellular processes and metabolic pathways.
Medicine: Due to its hepatotoxic properties, it is used to create models of liver injury for studying liver diseases and potential treatments.
Industry: It is used in the production of pharmaceuticals and other biochemical products
Mecanismo De Acción
D(+)-Galactosamine-13C (hydrochloride) exerts its effects primarily by inhibiting RNA synthesis in hepatocytes. This inhibition leads to a decrease in protein synthesis, which in turn causes liver cell damage. The compound also promotes the adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production and contributing to its hepatotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucosamine: Another amino sugar derived from glucose, used in the treatment of osteoarthritis.
N-Acetyl-D-Glucosamine: A derivative of glucosamine, used in various biochemical applications.
D-Mannosamine: An amino sugar similar to D(+)-Galactosamine, used in the study of glycosylation processes
Uniqueness
D(+)-Galactosamine-13C (hydrochloride) is unique due to its specific hepatotoxic properties and its use as a labeled compound in metabolic studies. The incorporation of the 13C isotope allows for detailed tracking and analysis of metabolic pathways, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C6H14ClNO5 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1+1; |
Clave InChI |
CBOJBBMQJBVCMW-CSWWAADGSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)


![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)

